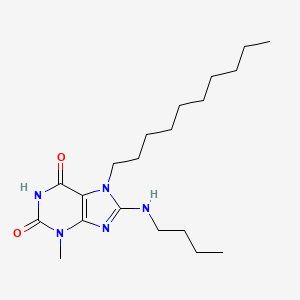
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a butylamino group at the 8th position, a decyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the butylamino and decyl groups through substitution reactions. The reaction conditions often require the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the synthesis process. Additionally, industrial methods may employ continuous flow reactors to enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The butylamino and decyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying enzyme interactions and nucleotide metabolism.
Medicine: Research into its potential therapeutic effects, such as its role as a diuretic or bronchodilator, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino and decyl groups may enhance its binding affinity to these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A purine derivative used as a bronchodilator.
Caffeine: Another purine derivative with stimulant effects.
Dyphylline: A structural analog with similar pharmacological properties.
Uniqueness
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamino and decyl groups differentiates it from other purine derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
Properties
CAS No. |
476481-11-5 |
|---|---|
Molecular Formula |
C20H35N5O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
8-(butylamino)-7-decyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H35N5O2/c1-4-6-8-9-10-11-12-13-15-25-16-17(22-19(25)21-14-7-5-2)24(3)20(27)23-18(16)26/h4-15H2,1-3H3,(H,21,22)(H,23,26,27) |
InChI Key |
UEBUBBLBXKQLLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(N=C1NCCCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















